Cas no 1823943-41-4 (2-Bromo-6-methoxynicotinamide)
2-Bromo-6-methoxynicotinamide Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-6-methoxynicotinamide
- FCH2496312
- AX8260181
-
- Inchi: 1S/C7H7BrN2O2/c1-12-5-3-2-4(7(9)11)6(8)10-5/h2-3H,1H3,(H2,9,11)
- InChI Key: HRTXOGCAUDWPOP-UHFFFAOYSA-N
- SMILES: BrC1=C(C(N)=O)C=CC(=N1)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 177
- Topological Polar Surface Area: 65.2
2-Bromo-6-methoxynicotinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM277208-1g |
2-Bromo-6-methoxynicotinamide |
1823943-41-4 | 95% | 1g |
$489 | 2022-06-12 | |
| Alichem | A029207167-5g |
2-Bromo-6-methoxynicotinamide |
1823943-41-4 | 95% | 5g |
$1366.80 | 2023-09-02 | |
| Alichem | A029207167-10g |
2-Bromo-6-methoxynicotinamide |
1823943-41-4 | 95% | 10g |
$2186.88 | 2023-09-02 | |
| Alichem | A029207167-25g |
2-Bromo-6-methoxynicotinamide |
1823943-41-4 | 95% | 25g |
$3977.12 | 2023-09-02 | |
| Chemenu | CM277208-1g |
2-Bromo-6-methoxynicotinamide |
1823943-41-4 | 95% | 1g |
$489 | 2021-08-18 |
2-Bromo-6-methoxynicotinamide Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-Bromo-6-methoxynicotinamide
Introduction to 2-Bromo-6-methoxynicotinamide (CAS No. 1823943-41-4)
2-Bromo-6-methoxynicotinamide, identified by the Chemical Abstracts Service Number (CAS No.) 1823943-41-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the nicotinamide family, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural modification of nicotinamide derivatives has opened new avenues in drug discovery, particularly in the development of novel bioactive molecules.
The molecular structure of 2-Bromo-6-methoxynicotinamide features a bromine substituent at the 2-position and a methoxy group at the 6-position of the pyridine ring, alongside the amide functional group. This specific arrangement imparts unique chemical and pharmacological properties, making it a valuable scaffold for further derivatization and investigation. The presence of both bromine and methoxy groups enhances its reactivity, allowing for diverse synthetic manipulations that can fine-tune its biological profile.
In recent years, there has been a surge in research focusing on nicotinamide derivatives due to their potential roles in modulating various biological pathways. 2-Bromo-6-methoxynicotinamide has been explored as a precursor in the synthesis of more complex molecules with targeted pharmacological effects. Its utility extends to both in vitro and in vivo studies, where it serves as a key intermediate in understanding the mechanisms of action of related compounds.
One of the most compelling aspects of 2-Bromo-6-methoxynicotinamide is its potential application in the development of therapeutic agents. Nicotinamide derivatives have shown promise in treating a range of conditions, including inflammation, neurodegenerative diseases, and metabolic disorders. The bromine atom in 2-Bromo-6-methoxynicotinamide provides a handle for further functionalization, enabling researchers to design molecules with enhanced binding affinity and selectivity. This has led to several innovative approaches in medicinal chemistry, where this compound is being used to develop next-generation drugs.
Recent studies have highlighted the role of 2-Bromo-6-methoxynicotinamide in modulating enzyme activity and signaling pathways. For instance, it has been investigated for its potential to interact with enzymes involved in DNA repair and cellular stress responses. The methoxy group at the 6-position contributes to its ability to engage with specific biological targets, making it a versatile tool for studying these processes. Such investigations not only enhance our understanding of the compound's mechanism but also pave the way for its application in therapeutic strategies.
The synthesis of 2-Bromo-6-methoxynicotinamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that researchers have access to high-quality material for their studies. The bromination and methylation steps are critical in establishing the desired structural features, and recent advancements in catalytic systems have improved the efficiency and sustainability of these transformations.
In addition to its pharmaceutical applications, 2-Bromo-6-methoxynicotinamide has found utility in materials science and chemical biology. Its unique electronic properties make it a candidate for use in organic electronics and as a ligand in coordination chemistry. The ability to modify its structure allows researchers to tailor its properties for specific applications, such as designing sensors or catalysts with enhanced performance.
The future prospects of 2-Bromo-6-methoxynicotinamide are promising, with ongoing research aiming to uncover new biological activities and synthetic possibilities. Collaborative efforts between academia and industry are driving innovation in this field, leading to the development of novel compounds that could address unmet medical needs. As our understanding of molecular interactions continues to grow, compounds like 2-Bromo-6-methoxynicotinamide will play an increasingly important role in advancing scientific knowledge and therapeutic interventions.
The regulatory landscape surrounding 2-Bromo-6-methoxynicotinamide is also evolving, with guidelines being established to ensure safe handling and responsible use in research settings. Compliance with these regulations is essential for maintaining ethical standards and promoting transparency in scientific endeavors. As this compound gains wider recognition, it will be crucial for researchers to stay informed about emerging best practices and safety protocols.
In conclusion,2-Bromo-6-methoxynicotinamide (CAS No. 1823943-41-4) represents a significant advancement in chemical research with broad implications for drug discovery and material science. Its unique structural features and versatile reactivity make it a valuable asset for scientists exploring new frontiers in biology and medicine. As research progresses, we can anticipate further discoveries that will expand its applications and solidify its importance in scientific innovation.
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